molecular formula C21H24N2O3 B11078866 N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11078866
M. Wt: 352.4 g/mol
InChI Key: DAVYIBBDROGUJF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 4-methylphenyl group at the amide nitrogen and a 4-isopropoxyphenyl substituent at the pyrrolidine ring’s 1-position. The compound’s design leverages substituent effects: the 4-methylphenyl group may enhance lipophilicity, while the isopropoxy moiety could influence steric interactions with target proteins.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methylphenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-14(2)26-19-10-8-18(9-11-19)23-13-16(12-20(23)24)21(25)22-17-6-4-15(3)5-7-17/h4-11,14,16H,12-13H2,1-3H3,(H,22,25)

InChI Key

DAVYIBBDROGUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester).

    Substitution on the Aromatic Rings: The aromatic rings are functionalized through electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its unique structure might offer therapeutic potential for treating certain diseases, pending further research and validation.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Amide/Pyrrolidine) Key Structural Features Biological Activity (if reported)
Target Compound : N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide Amide: 4-methylphenyl; Pyrrolidine: 4-isopropoxyphenyl Balanced lipophilicity; moderate steric bulk No direct activity data available
N-(3-Chloro-2-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide Amide: 3-chloro-2-methylphenyl; Pyrrolidine: 4-isopropoxyphenyl Chlorine enhances electronegativity; ortho-methyl group introduces steric hindrance IC50 ~100,000 nM (Bacterial Fatty Acid Synthetase I)
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Amide: 4-methylpyridinyl; Pyrrolidine: 4-methoxyphenyl Methoxy improves solubility; pyridinyl enables π-π stacking Glycogen synthase kinase-3 beta (GSK3B) inhibitor
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Amide: 4-methylpyridinyl; Pyrrolidine: 4-fluorophenyl Fluorine increases metabolic stability; pyridinyl enhances target binding No activity data reported
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Amide: 4-methoxybenzyl; Pyrrolidine: fluorophenyl-linked ethoxy Fluorophenyl and methoxybenzyl groups enhance target specificity No activity data reported

Key Findings from Structural Comparisons

Amide Substituent Effects: The target compound’s 4-methylphenyl group contrasts with analogs featuring halogenated (e.g., 3-chloro-2-methylphenyl ) or heteroaromatic (e.g., 4-methylpyridinyl ) substituents. Chlorine in the analog from introduces electronegativity but reduces activity (IC50 ~100,000 nM), suggesting that bulky or electron-withdrawing groups may hinder binding.

Pyrrolidine Substituent Effects :

  • The target compound’s 4-isopropoxyphenyl group provides moderate steric bulk compared to smaller substituents like methoxy or fluorine . Isopropoxy may balance lipophilicity and membrane permeability.
  • Fluorine in ’s analog likely improves metabolic stability by resisting oxidative degradation, a common advantage in drug design.

Activity Trends: The low activity (IC50 ~100,000 nM) of the 3-chloro-2-methylphenyl analog highlights the importance of substituent positioning. Methoxy and pyridinyl groups in ’s compound correlate with GSK3B inhibition, suggesting that electron-donating substituents and heteroaromatic systems are critical for kinase targeting.

Biological Activity

N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring known for diverse biological activities.
  • Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
  • Aromatic substituents : The presence of 4-methylphenyl and propan-2-yloxy groups enhances its chemical reactivity and potential bioactivity.

Molecular Formula : C18H23N2O3
Molecular Weight : 317.39 g/mol
IUPAC Name : N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

Antitumor Activity

Research indicates that compounds similar to N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have shown the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects.

A study on related pyrrolo[2,3-d]pyrimidine antifolates demonstrated potent inhibition of folate receptor α-expressing tumor cells, leading to apoptosis through S-phase accumulation . This mechanism may be relevant for understanding how N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide interacts with cellular pathways.

The exact mechanism of action for N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical biological pathways.

Potential interactions include:

  • Enzyme inhibition : Similar compounds have been shown to inhibit enzymes critical for nucleotide biosynthesis, which is essential for cell proliferation.
  • Receptor modulation : The structural components suggest possible binding to receptors involved in tumor growth signaling pathways.

Case Studies

  • Antiproliferative Effects : In vitro studies on structurally related compounds indicated significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range . Such results support further exploration of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide as a potential anticancer agent.
  • Dual Inhibition Mechanism : Research on antifolate compounds has shown they can act as dual inhibitors of key metabolic enzymes, leading to ATP depletion in tumor cells . This finding suggests that N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide may similarly affect energy metabolism in cancer cells.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological ActivityMechanism
Pyrrolo[2,3-d]pyrimidine Antifolates5-substituted pyrimidinePotent antitumor activityInhibition of folate metabolism
Quinoxaline DerivativesDiverse functional groupsAntiviral and anticancerEnzyme inhibition and receptor modulation
N-(4-methylphenyl)-5-oxo...Pyrrolidine ring + aromatic groupsAntiproliferative potentialEnzyme/receptor interaction

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